

A Technical Guide to In Vitro Kinase Assay Profiling of BTK Inhibitors

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Compound of Interest		
Compound Name:	BTK inhibitor 10	
Cat. No.:	B10854476	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay results for several compounds designated as "BTK inhibitor 10" in scientific literature. It has been determined that "BTK inhibitor 10" is not a single, universally identified molecule but rather a designation used for different chemical entities across various research publications. This guide compiles and presents data for these distinct compounds, details the experimental methodologies used for their characterization, and visualizes the core biological and experimental pathways involved.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a pivotal role in B-cell biology.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[1][2][3] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C-γ2 (PLCγ2).[4][5] This cascade ultimately activates transcription factors such as NF-κB, which are essential for B-cell function.[1][5] Given its central role, BTK has become a major therapeutic target for B-cell malignancies and autoimmune diseases.[1][6]

In Vitro Kinase Assay Results for "BTK Inhibitor 10" Variants



The designation "compound 10" has been used for multiple distinct BTK inhibitors in preclinical studies. The following table summarizes the available in vitro kinase assay data for these compounds, primarily focusing on their half-maximal inhibitory concentration (IC50), a key measure of potency.

Compound Designation	Chemical Scaffold <i>l</i> Description	BTK IC50 (nM)	Assay Type	Reference
Compound 10	Pyrazolo[3,4- d]pyridazinone core	2.1	Kinase Assay	[6]
Compound 10	Chiral azepane linker	0.5	Biochemical Assay	[7]
Compound 10	Pyridinone nucleus	7.0	Kinase Assay	[3]
Compound 10	(General reference)	<10	Enzyme Assay	[2]

Table 1: Summary of in vitro potency for various compounds designated as "BTK inhibitor 10".

Experimental Protocols for In Vitro Kinase Assays

In vitro kinase assays are fundamental for determining the potency and selectivity of kinase inhibitors. They measure the enzymatic activity of a purified kinase in the presence of an inhibitor. Common methods involve quantifying the consumption of ATP or the generation of ADP.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies the amount of ADP produced during the kinase reaction. The signal, a luminescent output, is directly proportional to kinase activity.

Methodology:



- Kinase Reaction: Recombinant BTK enzyme is incubated with a suitable substrate and ATP in a kinase reaction buffer. The test compound (inhibitor) is added at various concentrations.
- Reaction Termination & ATP Depletion: After a set incubation period (e.g., 15-30 minutes at 30°C), ADP-Glo™ Reagent is added.[8] This terminates the kinase reaction and depletes the remaining unconsumed ATP.
- ADP Conversion to ATP: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.[8]
- Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal.[8][9]
- Data Analysis: The luminescence is measured using a plate reader. The intensity of the light signal correlates with the amount of ADP produced and thus the BTK activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radiometric Kinase Assay (e.g., HotSpot)

This classic method measures the incorporation of a radioactive phosphate group (from $[y-^{33}P]$ -ATP) onto a substrate.

Methodology:

- Reaction Setup: The reaction mixture is prepared containing recombinant BTK, a kinase buffer, a suitable substrate, and the test inhibitor.[10]
- Initiation: The reaction is initiated by adding [γ-³³P]-ATP.[8][10] The mixture is incubated for a specific time (e.g., 15 minutes at 30°C) to allow for phosphorylation.[8]
- Termination and Separation: The reaction is stopped, typically by adding an acid. The phosphorylated substrate is then separated from the residual [γ-³³P]-ATP, often by spotting the mixture onto phosphocellulose paper and washing away the unincorporated ATP.
- Detection: The radioactivity of the phosphorylated substrate, which is captured on the paper, is measured using a scintillation counter.

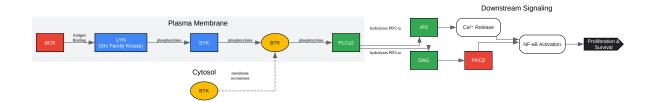


 Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 curves are generated to determine the inhibitor's potency.

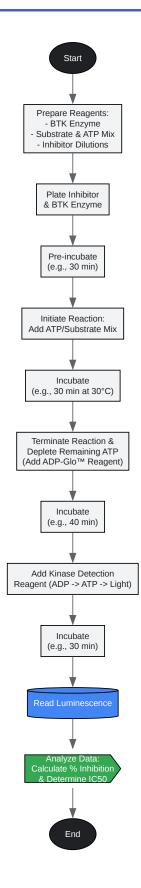
Visualizations of Pathways and Workflows BTK Signaling Pathway

The following diagram illustrates the central role of BTK within the B-cell receptor (BCR) signaling cascade. Activation of the BCR leads to the recruitment and phosphorylation of spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK.[4] Activated BTK then phosphorylates PLCy2, triggering downstream signals essential for B-cell function.[1] [4][5]









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